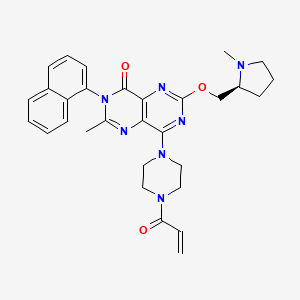
(1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid is a compound of interest in organic chemistry due to its unique structure and properties. This compound is a derivative of cyclohexa-1,3,5-triene, also known as benzene, with carboxylic acid groups at the 1 and 4 positions and carbon-13 isotopes at the same positions. The presence of these isotopes makes it valuable for various research applications, including studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid typically involves the introduction of carbon-13 isotopes into the benzene ring followed by the addition of carboxylic acid groups. One common method involves the use of cyclohexa-1,3,5-triene as a starting material, which undergoes isotopic labeling through a series of reactions. The labeled compound is then subjected to carboxylation reactions to introduce the carboxylic acid groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid groups to other functional groups such as alcohols.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of metabolic pathways.
Industry: Applied in the synthesis of advanced materials and as a precursor for other specialized compounds.
Wirkmechanismus
The mechanism by which (1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid exerts its effects depends on the specific application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace the flow of carbon atoms. The labeled carbon atoms serve as markers, providing insights into the dynamics of biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-1,3,5-triene-1,4-dicarboxylic acid: Similar structure but without the carbon-13 isotopes.
Benzene-1,4-dicarboxylic acid:
Cyclohexa-1,3,5-triene derivatives: Various derivatives with different functional groups and isotopic compositions.
Uniqueness
The uniqueness of (1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid lies in its isotopic labeling, which makes it particularly valuable for research applications involving isotopic tracing and labeling. This allows for detailed studies of reaction mechanisms, metabolic pathways, and other processes that require precise tracking of carbon atoms .
Eigenschaften
Molekularformel |
C8H6O4 |
|---|---|
Molekulargewicht |
168.12 g/mol |
IUPAC-Name |
(1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i5+1,6+1 |
InChI-Schlüssel |
KKEYFWRCBNTPAC-MPOCSFTDSA-N |
Isomerische SMILES |
C1=C[13C](=CC=[13C]1C(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



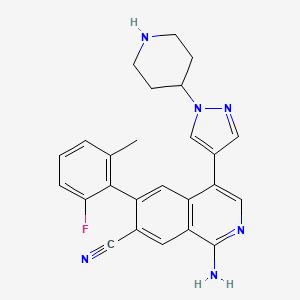
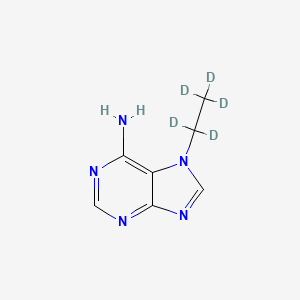

![methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynyl-amino]-2,6-dimethyl-phenyl]carbamate](/img/structure/B12412915.png)
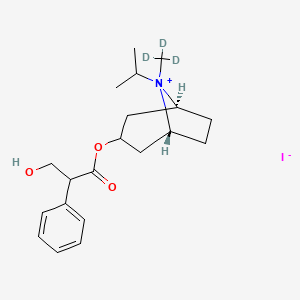
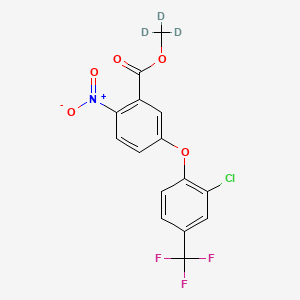
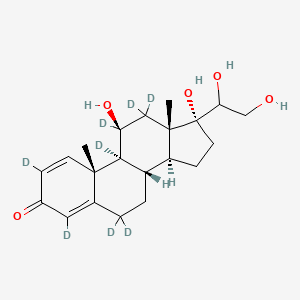
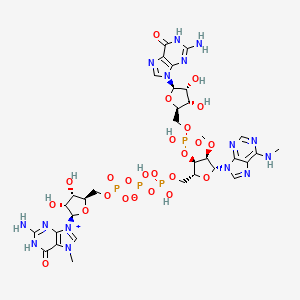

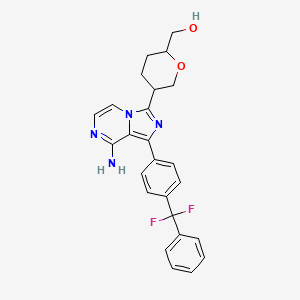
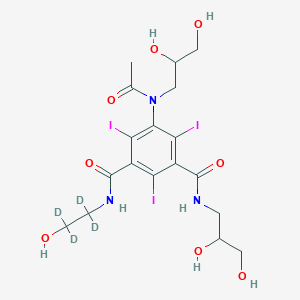
![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)
